

AXL Inhibitors and Metastasis: A Comparative Review of Preclinical and Clinical Evidence

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the AXL tyrosine kinase inhibitors Bemcentinib (R428), Gilteritinib (ASP2215), and Cabozantinib (XL184), with a focus on the reproducibility of their effects on metastasis.

The AXL receptor tyrosine kinase has emerged as a critical driver of cancer progression and metastasis. Its overexpression is linked to poor prognosis in numerous cancers, making it a compelling target for therapeutic intervention. This guide examines the evidence supporting the anti-metastatic effects of three prominent AXL inhibitors, presenting preclinical and clinical data to assess the consistency and reproducibility of their therapeutic potential.

Mechanism of Action: Targeting a Key Metastatic Pathway

AXL signaling plays a pivotal role in the epithelial-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties essential for metastasis.[1] Upon binding its ligand, Gas6, AXL activates downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and NF-kB pathways, which collectively promote cell survival, proliferation, and invasion.[2] The inhibitors discussed in this guide, while all targeting AXL, exhibit distinct kinase selectivity profiles.

 Bemcentinib (R428) is a highly selective AXL inhibitor with an IC50 of 14 nM.[2][3] It demonstrates significant selectivity over other TAM family kinases (Mer and Tyro3) and other



receptor tyrosine kinases.[3]

- Gilteritinib (ASP2215) is a potent dual inhibitor of FLT3 and AXL, with IC50s of 0.29 nM and 0.73 nM, respectively.[4][5] Its potent activity against FLT3 has led to its approval for acute myeloid leukemia (AML) with FLT3 mutations.[5]
- Cabozantinib (XL184) is a multi-kinase inhibitor that targets AXL, MET, and VEGFR2, among other kinases.[6] This broader spectrum of activity may contribute to its anti-angiogenic as well as anti-metastatic effects.[6]

Preclinical Evidence: Inhibition of Metastasis in Diverse Cancer Models

Numerous preclinical studies have demonstrated the anti-metastatic potential of these AXL inhibitors across a range of cancer types. The consistency of these findings across different research groups and cancer models provides a degree of confidence in their on-target effects.

In Vitro Invasion and Migration Assays

A common method to assess the anti-invasive properties of cancer drugs is the Boyden chamber assay. In this assay, cancer cells are placed in an upper chamber and must migrate through a basement membrane extract (such as Matrigel) towards a chemoattractant in the lower chamber.

- Bemcentinib has been shown to dose-dependently inhibit the invasion of MDA-MB-231 and 4T1 breast cancer cells.[2]
- Cabozantinib effectively reversed HGF-driven invasion of urothelial carcinoma cell lines.[7] It
 also significantly reduced the invasive outgrowths of triple-negative breast cancer (TNBC)
 cells in a 3D culture model.[8]
- Gilteritinib's direct anti-invasive effects through AXL inhibition are less extensively documented in publicly available literature, with a greater focus on its anti-proliferative and pro-apoptotic effects in FLT3-mutated leukemias.[4][5]

In Vivo Models of Metastasis



Animal models, particularly mouse models, are crucial for evaluating the in vivo efficacy of antimetastatic agents. Common models include the tail vein injection model for lung metastasis and orthotopic implantation to study spontaneous metastasis.

- Bemcentinib significantly blocked the development of metastases in two independent mouse models of breast cancer dissemination and suppressed tumor angiogenesis.[2] In combination with docetaxel, it has shown anti-tumor activity in preclinical models of nonsmall cell lung cancer (NSCLC).[9]
- Cabozantinib demonstrated significant inhibition of TNBC growth and metastasis in vivo.[8]
 In mouse models, it dramatically altered tumor pathology, leading to decreased tumor and endothelial cell proliferation and dose-dependent inhibition of tumor growth in breast, lung, and glioma models.[6] Notably, unlike some VEGFR inhibitors, cabozantinib did not increase lung tumor burden in an experimental metastasis model.[6]
- Gilteritinib, in xenograft models of FLT3-ITD+ AML, has been shown to reduce tumor volume and prolong survival, though the specific contribution of AXL inhibition to these antimetastatic effects in solid tumors is an area of ongoing research.[5][10]

Clinical Evidence: Translating Preclinical Findings to Patient Outcomes

While preclinical data are promising, clinical trials are the ultimate test of a drug's efficacy. The clinical development of these AXL inhibitors has yielded varied results, with some showing more robust anti-metastatic activity than others.

- Bemcentinib has been evaluated in several clinical trials. In a Phase II study in combination
 with pembrolizumab for advanced NSCLC, promising clinical activity was observed,
 particularly in patients with AXL-positive tumors.[11] A Phase I trial of bemcentinib with
 docetaxel in advanced NSCLC also demonstrated anti-tumor activity.[9]
- Gilteritinib has shown significant clinical benefit in patients with relapsed or refractory FLT3-mutated AML, leading to its regulatory approval.[12][13][14][15] While its clinical development has primarily focused on hematologic malignancies, its AXL-inhibitory activity suggests potential in solid tumors, which is an area for further investigation.



Cabozantinib has demonstrated notable clinical activity in various metastatic cancers. In a randomized phase II trial for metastatic papillary renal cell carcinoma (PRCC), cabozantinib significantly improved progression-free survival compared to sunitinib.[16] It has also shown efficacy in reducing or eliminating bone metastases in patients with multiple cancer types.
 [17] Furthermore, studies have shown its activity in treating brain metastases from renal cell carcinoma.[18][19][20]

Comparative Analysis

Feature	Bemcentinib (R428)	Gilteritinib (ASP2215)	Cabozantinib (XL184)
Primary Targets	AXL	FLT3, AXL	AXL, MET, VEGFR2, RET, KIT
Selectivity	Highly selective for AXL[3]	Dual inhibitor[4]	Multi-kinase inhibitor[6]
Preclinical Metastasis Inhibition	Breast cancer, NSCLC[2][9]	Primarily studied in AML models[5]	TNBC, urothelial carcinoma, breast, lung, glioma[6][7][8]
Clinical Anti- Metastatic Activity	Promising activity in NSCLC[9][11]	Established efficacy in AML[12][13]	Significant activity in renal cell carcinoma, bone and brain metastases[16][17]

Reproducibility and Future Directions

The anti-metastatic effects of AXL inhibitors, particularly Bemcentinib and Cabozantinib, have been demonstrated in multiple independent preclinical studies across various cancer types, suggesting a reproducible on-target effect.[2][6][7][8][9] The clinical data for Cabozantinib in metastatic renal cell carcinoma and in reducing bone and brain metastases further support its role as an anti-metastatic agent.[16][17][18][19][20]

For Bemcentinib, ongoing and future clinical trials will be crucial to confirm the promising early signals of anti-metastatic activity in solid tumors.[9][11] The role of Gilteritinib's AXL inhibition in



preventing or treating metastasis in solid tumors remains an area that requires more dedicated preclinical and clinical investigation.

The reproducibility of these findings in the broader clinical setting will depend on identifying patient populations most likely to benefit from AXL inhibition, potentially through the use of biomarkers such as AXL expression levels. Combination therapies that target complementary pathways may also enhance the anti-metastatic efficacy of these agents.

Experimental Protocols Boyden Chamber Invasion Assay

This in vitro assay is used to assess the invasive potential of cancer cells.

- Chamber Preparation: 8.0 μm pore size inserts are coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify.
- Cell Seeding: Cancer cells are serum-starved, harvested, and seeded into the upper chamber of the insert in a serum-free medium containing the test inhibitor (e.g., Bemcentinib, Gilteritinib, or Cabozantinib) at various concentrations.
- Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
- Incubation: The chambers are incubated for a period of 24-48 hours to allow for cell invasion.
- Quantification: Non-invading cells on the upper surface of the insert are removed. Invading
 cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a
 microscope. The percentage of invasion inhibition is calculated relative to a vehicle-treated
 control.

In Vivo Tail Vein Metastasis Assay

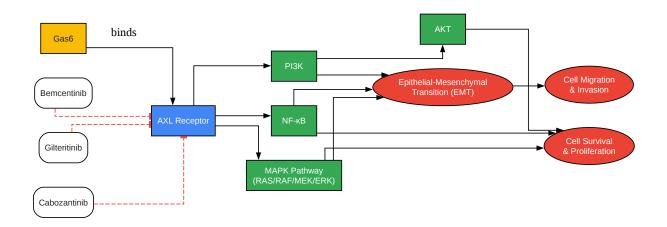
This assay models the hematogenous spread of cancer cells to distant organs, most commonly the lungs.

 Cell Preparation: Cancer cells (e.g., human MDA-MB-231 breast cancer cells) are cultured, harvested, and resuspended in a sterile phosphate-buffered saline (PBS) solution.



- Injection: A specific number of cells (e.g., 1 x 10⁶ cells in 100 μL PBS) is injected into the lateral tail vein of immunocompromised mice (e.g., NOD/SCID).
- Treatment: Mice are treated with the AXL inhibitor (e.g., administered orally daily) or a vehicle control, starting either before or after cell injection.
- Monitoring: Mice are monitored for signs of tumor burden and weighed regularly.
- Endpoint Analysis: After a predetermined period (e.g., 4-8 weeks), mice are euthanized, and their lungs (or other organs) are harvested.
- Metastasis Quantification: The number and size of metastatic nodules on the organ surface are counted. Organs can also be sectioned and stained with hematoxylin and eosin (H&E) for microscopic examination and quantification of metastatic lesions.

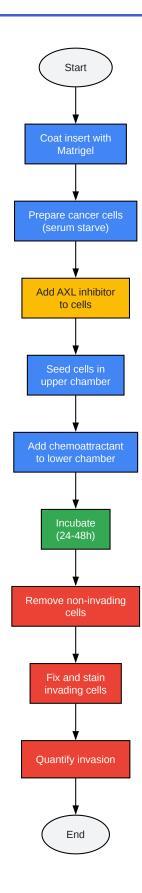
Signaling Pathways and Experimental Workflows



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Caption: AXL signaling pathway in metastasis.

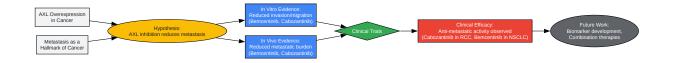




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Caption: Boyden chamber invasion assay workflow.





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Caption: Logical flow of AXL inhibitor development.

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